molecular formula C13H11ClN2O2 B7629519 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide

4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide

Cat. No. B7629519
M. Wt: 262.69 g/mol
InChI Key: FZGAYUIRGLWGIS-UHFFFAOYSA-N
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Description

4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide, also known as JNJ-17203212, is a small molecule inhibitor of the TRPV1 ion channel. This compound has gained significant attention in recent years due to its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide acts as a selective inhibitor of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The inhibition of TRPV1 by 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide results in a reduction in calcium influx, which in turn leads to a decrease in pain sensitivity.
Biochemical and Physiological Effects:
4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has been shown to reduce pain sensitivity and inflammation. In addition, 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has also been shown to have an effect on gastrointestinal motility and has been investigated for its potential efficacy in inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide is its selectivity for the TRPV1 ion channel. This allows for more targeted inhibition of pain pathways, which may lead to fewer side effects compared to non-selective inhibitors. However, one limitation of 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide is that it has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. In addition, further investigation into the potential efficacy of 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide in other disorders such as migraine and inflammatory bowel disease may also be warranted. Finally, the development of more water-soluble formulations of 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide may also be of interest.

Synthesis Methods

The synthesis of 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide involves the reaction of 5-chloro-2-hydroxypyridine with N-methyl-4-(trifluoromethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in pain management. The TRPV1 ion channel is known to play a critical role in nociception, and its inhibition by 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has been shown to reduce pain sensitivity in animal models. In addition, 4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide has also been investigated for its potential efficacy in other disorders such as inflammatory bowel disease and migraine.

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-15-13(17)9-2-5-11(6-3-9)18-12-7-4-10(14)8-16-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGAYUIRGLWGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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